2,2-Dimethyl-d6-butyryl Chloride
Description
Strategic Importance of Deuterium-Labeled Compounds in Modern Chemical Research
The unique properties of deuterium-labeled compounds make them indispensable tools across various scientific disciplines, including pharmaceuticals, biochemistry, and environmental science. clearsynth.comresearchgate.net Their strategic importance stems from several key applications:
Mechanistic and Kinetic Studies : The replacement of hydrogen with deuterium (B1214612) can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect. Studying this effect helps researchers elucidate reaction mechanisms and understand the intricate steps of a chemical transformation. symeres.comthalesnano.com
Metabolic and Pharmacokinetic Research : Deuterated compounds are widely used as tracers to study the absorption, distribution, metabolism, and excretion (ADME) of drugs and other bioactive molecules. clearsynth.comthalesnano.com By tracking the labeled compound, scientists can identify metabolic pathways and clearance rates, which is crucial for drug discovery and development. clearsynth.com In some cases, deuteration can even alter a drug's metabolic profile, potentially leading to improved pharmacokinetic properties like extended half-lives. symeres.com
Internal Standards for Quantitative Analysis : In analytical techniques like mass spectrometry, deuterated compounds serve as ideal internal standards. thalesnano.comscioninstruments.comclearsynth.com Added to a sample in a known quantity, they co-elute with the non-labeled analyte and experience similar ionization and matrix effects. scioninstruments.com Because they are chemically almost identical but have a different mass-to-charge ratio (m/z), the mass spectrometer can distinguish between the analyte and the standard. scioninstruments.com This allows for highly accurate and precise quantification by correcting for variations in sample preparation and instrument response. scioninstruments.comclearsynth.com
Structural Determination : In NMR spectroscopy, deuterium labeling can be used as a contrast agent to simplify complex spectra and help determine the three-dimensional structure of proteins and other macromolecules. clearsynth.comthalesnano.com
Evolution of Methodologies for Synthesis and Application of Isotopic Probes
The synthesis of isotopically labeled compounds, particularly deuterated ones, has evolved significantly. The two primary strategies for incorporating isotopes into organic molecules are: researchgate.netsymeres.com
Step-by-step synthesis from labeled precursors : This method involves building the target molecule from smaller, commercially available starting materials that already contain the desired isotope. researchgate.netresearchgate.net
Hydrogen-Deuterium Exchange (H/D) reactions : This approach involves directly exchanging hydrogen atoms on a target molecule with deuterium atoms. researchgate.netsymeres.com
Conventional methods often relied on deuterium gas (D₂) and a catalyst, but these processes could be time-consuming and require high pressure or harsh reagents. thalesnano.com Modern advancements have led to more efficient and streamlined techniques. These include catalytic H/D exchange reactions using deuterated water (D₂O) and the use of continuous flow systems that can generate high-purity deuterium gas from the electrolysis of D₂O. thalesnano.com More recently, visible-light photocatalytic deuteration reactions have emerged as a powerful and mild method for incorporating deuterium into organic compounds. researchgate.net These evolving methodologies make isotopic probes like 2,2-Dimethyl-d6-butyryl Chloride more accessible for research. tacr.cz
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-bis(trideuteriomethyl)butanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO/c1-4-6(2,3)5(7)8/h4H2,1-3H3/i2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJUYMIFFNTKOI-XERRXZQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC)(C(=O)Cl)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661936 | |
| Record name | 2,2-Bis[(~2~H_3_)methyl]butanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185011-66-8 | |
| Record name | 2,2-Bis[(~2~H_3_)methyl]butanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Pathways and Chemical Reactivity of 2,2 Dimethyl D6 Butyryl Chloride
De Novo Synthesis and Isotopic Incorporation Strategies for 2,2-Dimethyl-d6-butyryl Chloride
The synthesis of this compound, a deuterated analogue of 2,2-dimethylbutyryl chloride, involves specialized techniques to introduce deuterium (B1214612) atoms at specific positions within the molecule. This isotopic labeling is invaluable for various research applications, including metabolic studies and as an internal standard in mass spectrometry.
Controlled Deuteration at Specific Molecular Sites
The "d6" designation in this compound indicates the replacement of six hydrogen atoms with deuterium. Specifically, the two methyl groups attached to the second carbon atom of the butyryl chain are fully deuterated. The synthesis of this compound requires starting materials that already contain the deuterium labels in the desired positions. A common strategy involves the use of deuterated precursors that can be converted to the final acyl chloride.
The general laboratory synthesis of acyl chlorides involves the reaction of a carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus chlorides (like PCl₃ or PCl₅). wikipedia.org Therefore, the synthesis of this compound would necessitate the prior synthesis of 2,2-di(trideuteriomethyl)propanoic acid. This deuterated carboxylic acid would then be reacted with a suitable chlorinating agent to yield the target acyl chloride.
Precursor Design and Stereoselective Isotopic Labeling
The design of the precursor is the most critical aspect of synthesizing this compound. The synthesis must be planned to construct the carbon skeleton with the deuterated methyl groups already in place. This often involves multi-step synthetic sequences starting from simple, commercially available deuterated building blocks.
While stereoselectivity is not a factor for the isotopic labeling of the methyl groups in this compound, as they are achiral, the principles of precursor design are paramount. The synthesis would likely start with a deuterated methyl source, such as deuterated methyl iodide (CD₃I) or a deuterated Grignard reagent (CD₃MgBr). These reagents can be used to introduce the trideuteriomethyl groups onto a suitable carbon framework.
Participation of this compound in Acylation Reactions
This compound, as an acyl chloride, is a highly reactive compound that readily participates in various acylation reactions. fiveable.me The presence of deuterium atoms does not significantly alter its chemical reactivity in these transformations, but it allows for the tracking and quantification of the acyl group in the resulting products.
Electrophilic Acylation in Organic Synthesis (e.g., Friedel-Crafts Acylation)
Friedel-Crafts acylation is a classic example of electrophilic aromatic substitution where an acyl group is introduced onto an aromatic ring. sigmaaldrich.commasterorganicchemistry.com In this reaction, this compound would react with an aromatic compound, such as benzene, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). chemguide.co.uknumberanalytics.com
The reaction proceeds through the formation of a highly electrophilic acylium ion, [C(CH₃)₂(CD₃)₂CO]⁺, which is then attacked by the electron-rich aromatic ring. sigmaaldrich.com The resulting product is a deuterated aryl ketone. The reaction is generally regioselective and, unlike Friedel-Crafts alkylation, the acylated product is less reactive than the starting material, thus preventing multiple acylations. chemguide.co.ukorganic-chemistry.org
| Reactant | Reagent | Catalyst | Product |
|---|---|---|---|
| Benzene | This compound | AlCl₃ | 1-Phenyl-2,2-di(trideuteriomethyl)propan-1-one |
Nucleophilic Acyl Substitution and Cross-Coupling Methodologies
Common nucleophiles include:
Alcohols: React to form esters. chemistrysteps.com
Amines: React to form amides. chemistrysteps.com
Water: Reacts to form the corresponding carboxylic acid (hydrolysis). chemistrysteps.com
Carboxylates: React to form acid anhydrides. chemistrysteps.com
The reactivity of acyl chlorides is the highest among carboxylic acid derivatives, allowing for the facile synthesis of these various compounds. fiveable.meyoutube.com
| Nucleophile | Product Type | Specific Product Example (with Ethanol) |
|---|---|---|
| Alcohol (e.g., Ethanol) | Ester | Ethyl 2,2-di(trideuteriomethyl)propanoate |
| Amine (e.g., Diethylamine) | Amide | N,N-Diethyl-2,2-di(trideuteriomethyl)propanamide |
In addition to traditional nucleophilic substitution, acyl chlorides can participate in various metal-catalyzed cross-coupling reactions. For instance, they can be coupled with organometallic reagents to form ketones. The reaction with Gilman reagents (lithium diorganocopper compounds) is a well-known method for this transformation. wikipedia.org Nickel-catalyzed cross-coupling reactions have also been developed for the formation of C-C bonds, including the synthesis of α-aryl nitriles. scholaris.ca While specific examples with this compound are not prevalent in the literature, its reactivity is expected to be analogous to its non-deuterated counterpart.
Reductive Transformations Involving this compound
The reduction of acyl chlorides can lead to either aldehydes or primary alcohols, depending on the reducing agent used. wikipedia.org
Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce this compound completely to the corresponding primary alcohol, 2,2-di(trideuteriomethyl)propan-1-ol. chemistrysteps.com The reaction proceeds through an aldehyde intermediate which is further reduced. chemistrysteps.com
To stop the reduction at the aldehyde stage, a less reactive, sterically hindered reducing agent is required. Lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) is a common reagent for this selective transformation, yielding 2,2-di(trideuteriomethyl)propanal. chemistrysteps.com The Rosenmund reduction, which employs hydrogen gas over a poisoned palladium catalyst, is another method to convert acyl chlorides to aldehydes. wikipedia.orgncert.nic.in
A more recent method for the synthesis of α,α-dideuterio alcohols involves the reductive deuteration of acyl chlorides using samarium(II) iodide (SmI₂) and deuterium oxide (D₂O). mdpi.comnih.gov This method offers excellent functional group tolerance and high levels of deuterium incorporation. mdpi.comnih.gov While this method introduces deuterium at the α-position, it highlights the utility of acyl chlorides in the synthesis of deuterated molecules.
| Reducing Agent | Product | Notes |
|---|---|---|
| LiAlH₄ | 2,2-di(trideuteriomethyl)propan-1-ol | Complete reduction to the primary alcohol. chemistrysteps.com |
| LiAl(O-t-Bu)₃H | 2,2-di(trideuteriomethyl)propanal | Selective reduction to the aldehyde. chemistrysteps.com |
| H₂/Pd (poisoned) | 2,2-di(trideuteriomethyl)propanal | Rosenmund reduction. ncert.nic.in |
Mechanistic Investigations of Single Electron Transfer (SET) Reductions
The study of single electron transfer (SET) reductions of acyl chlorides provides fundamental insights into reaction mechanisms, and the use of isotopically labeled substrates like this compound is instrumental in these investigations. While specific studies focusing exclusively on this compound are not extensively documented in publicly available literature, the general mechanism of SET reduction of acyl chlorides is well-established and can be extrapolated to this deuterated analog. These reactions typically involve a one-electron reduction of the acyl chloride to form a radical anion, which then undergoes further transformations.
The general process of a SET reduction of an acyl chloride can be outlined as follows:
Electron Transfer: A single electron is transferred from a reducing agent (e.g., a metal like samarium(II) iodide or sodium) to the carbonyl group of the acyl chloride. This forms a radical anion intermediate.
Chloride Elimination: The radical anion is unstable and rapidly eliminates a chloride ion to form an acyl radical.
Second Electron Transfer: The acyl radical can then accept a second electron from the reducing agent to form an acyl anion.
Protonation/Deuteration: The acyl anion is a highly reactive species that is subsequently quenched by a proton or deuteron (B1233211) source to yield an aldehyde or a deuterated aldehyde, respectively.
In the context of mechanistic investigations, this compound would be a powerful tool. The presence of the six deuterium atoms on the dimethyl groups provides a clear spectroscopic marker (e.g., in NMR or mass spectrometry) to trace the fate of the butyryl fragment throughout the reaction sequence. This allows for unambiguous confirmation of the products and can help to elucidate any side reactions or rearrangements that may occur.
Recent research has highlighted the use of samarium(II) iodide (SmI₂) in conjunction with heavy water (D₂O) as an effective system for the reductive deuteration of acyl chlorides via a SET mechanism. mdpi.comnih.gov This method is noted for its high efficiency and excellent functional group tolerance. mdpi.comnih.gov Another approach involves the use of sodium dispersion and deuterated ethanol (B145695) (EtOD-d₁) as the electron and deuterium donors, respectively, which has been shown to be a cost-effective and highly atom-economical method for the synthesis of deuterated alcohols from acyl chlorides. acs.orgacs.org The underlying principle in both systems is the generation of a ketyl radical intermediate through a four-electron transfer process. mdpi.com
Synthesis of α,α-Dideuterated Alcohols and Related Derivatives
A significant application of the SET reduction of acyl chlorides is in the synthesis of α,α-dideuterated alcohols. These isotopically labeled alcohols are valuable as internal standards in mass spectrometry, as probes in metabolic studies, and as building blocks for the synthesis of more complex deuterated molecules. The use of this compound in such a synthesis would lead to the formation of 2,2-dimethyl-1,1,d₂-butan-1-ol-d₆, a highly deuterated alcohol.
The general synthetic strategy involves the reduction of the acyl chloride in the presence of a deuterium source. As established in the mechanistic discussion, this proceeds through an aldehyde intermediate which is further reduced to the alcohol.
General Reaction Scheme:
R-COCl + 4e⁻ + 2D⁺ → R-CD₂-OD
Two prominent methods for achieving this transformation are:
Using Samarium(II) Iodide and Heavy Water (SmI₂/D₂O): In this system, SmI₂ acts as the single electron donor, and D₂O serves as the deuterium source. The reaction is typically carried out in a suitable solvent like tetrahydrofuran (B95107) (THF). This method has been demonstrated to be highly effective for a wide range of acyl chlorides, affording excellent yields and high levels of deuterium incorporation (≥98%). mdpi.comnih.gov The reaction is notable for its tolerance to various functional groups. mdpi.comnih.gov
Using Sodium Dispersion and Deuterated Ethanol (Na/EtOD-d₁): This alternative approach utilizes a more cost-effective reducing agent, sodium metal, in a dispersed form. acs.orgacs.org Deuterated ethanol (EtOD-d₁) provides the deuterium atoms for the reduction. This method has been reported to achieve a high deuterium atom economy and provides excellent regioselectivity and deuterium incorporation (>92%). acs.orgacs.org
The synthesis of α,α-dideuterated alcohols from acyl chlorides represents a significant advancement over other methods like the H/D exchange of alcohols, which can suffer from poor regioselectivity and incomplete deuterium incorporation. mdpi.com The direct reductive deuteration of carboxylic acid derivatives, such as acyl chlorides, provides a more reliable and efficient route to these valuable labeled compounds. mdpi.com
Below is a table summarizing the key reagents and expected outcomes for the synthesis of α,α-dideuterated alcohols from a generic acyl chloride, which is directly applicable to this compound.
| Reducing System | Deuterium Source | Typical Deuterium Incorporation | Key Advantages |
| Samarium(II) Iodide (SmI₂) | Heavy Water (D₂O) | ≥98% | High efficiency, excellent functional group tolerance |
| Sodium Dispersion (Na) | Deuterated Ethanol (EtOD-d₁) | >92% | Cost-effective, high deuterium atom economy |
Mechanistic Investigations Utilizing Kinetic Isotope Effects Kies of 2,2 Dimethyl D6 Butyryl Chloride
Theoretical Framework for Deuterium (B1214612) Kinetic Isotope Effects in Reaction Dynamics
The kinetic isotope effect is defined as the ratio of the rate constant of a reaction with a lighter isotope (k_L) to the rate constant of the same reaction with a heavier isotope (k_H). For deuterium, this is expressed as k_H/k_D. The underlying principle of the KIE is vibrational in origin. A chemical bond can be modeled as a quantum mechanical harmonic oscillator, which possesses a residual vibrational energy even at absolute zero, known as the zero-point energy (ZPE). The ZPE is dependent on the vibrational frequency of the bond, which in turn is dependent on the masses of the atoms involved.
A bond containing a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower vibrational frequency and consequently a lower ZPE than the corresponding carbon-hydrogen (C-H) bond. This means that more energy is required to break a C-D bond than a C-H bond. libretexts.org This difference in bond strength and ZPE is the primary source of the kinetic isotope effect. wikipedia.org
Primary and Secondary Deuterium Isotope Effects: Origin and Significance
Kinetic isotope effects are categorized as either primary or secondary, depending on the location of the isotopic substitution relative to the bonds being broken or formed in the rate-determining step of the reaction. youtube.com
Primary Kinetic Isotope Effects (PKIEs) are observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. For the cleavage of a C-H bond, replacing hydrogen with deuterium (C-D) leads to a significantly slower reaction rate because of the higher activation energy required to break the stronger C-D bond. Typical values for primary k_H/k_D effects are greater than 1, often in the range of 2 to 7. The magnitude of the PKIE can provide information about the symmetry of the transition state.
Secondary Kinetic Isotope Effects (SKIEs) occur when the isotopically substituted atom is not directly involved in bond-making or bond-breaking in the rate-determining step. princeton.edu These effects are generally much smaller than primary KIEs, with typical k_H/k_D values ranging from 0.7 (inverse) to 1.5 (normal). wikipedia.org SKIEs arise from changes in the vibrational environment of the C-H/C-D bond as the reaction proceeds from reactants to the transition state. They are further classified based on the position of the isotope:
α-SKIEs: The isotope is on the carbon atom undergoing a change in hybridization or coordination.
β-SKIEs: The isotope is on a carbon atom adjacent to the reacting center.
For 2,2-Dimethyl-d6-butyryl chloride, the deuterium atoms are located on the methyl groups, which are beta (β) to the carbonyl carbon. Therefore, any observed KIE in reactions at the acyl chloride moiety will be a β-secondary kinetic isotope effect. These effects are particularly sensitive to the electronic demands of the adjacent, developing reactive center. libretexts.orggmu.edu
Transition State Characterization via Isotopic Perturbations
Secondary KIEs are powerful probes of transition state structure. princeton.edu A normal β-SKIE (k_H/k_D > 1) is often indicative of a buildup of positive charge at the adjacent reaction center in the transition state. This is typically explained by hyperconjugation, where the σ-electrons of the β-C-H (or C-D) bond donate electron density into an adjacent empty or partially filled p-orbital. gmu.edu Hyperconjugation weakens the C-H bond, and since the C-H bond is weaker and more polarizable than the C-D bond, it is a better electron donor. This stabilization is more effective with hydrogen than deuterium, leading to a faster reaction for the hydrogen-containing compound. princeton.eduiupac.org
Conversely, an inverse β-SKIE (k_H/k_D < 1) suggests that the transition state is more sterically crowded than the reactants, or that hyperconjugative effects are not significant. In the case of this compound, a normal β-SKIE would be strong evidence for a reaction mechanism that proceeds through a carbocation-like transition state, such as an S_N1-type solvolysis. The magnitude of the β-SKIE can indicate the extent of positive charge development in the transition state. wikipedia.org
Elucidation of Reaction Mechanisms at the Acyl Chloride Moiety
Acyl chlorides are highly reactive carboxylic acid derivatives that undergo nucleophilic acyl substitution. The mechanism of these reactions can vary, often depending on the substrate, nucleophile, and solvent. The use of this compound allows for a detailed investigation of these pathways.
Bond Reorganization and Rate-Determining Steps in Acyl Chloride Reactivity
The solvolysis of acyl chlorides can proceed through several mechanisms, including a concerted S_N2-like pathway, a stepwise addition-elimination pathway, or a dissociative S_N1-like pathway. The bulky tert-butyl group in this compound (and its non-deuterated analog, pivaloyl chloride) sterically hinders backside attack, making a direct S_N2-like mechanism less likely.
The primary mechanistic question is often whether the reaction proceeds through a tetrahedral intermediate (addition-elimination) or via a dissociative mechanism to form an acylium ion (S_N1).
S_N1-like Mechanism: In this pathway, the rate-determining step is the ionization of the C-Cl bond to form a planar acylium ion intermediate. This intermediate is highly electron-deficient. The deuterium atoms on the adjacent methyl groups can stabilize the developing positive charge via hyperconjugation. This would result in a significant, normal β-secondary KIE (k_H/k_D > 1). snnu.edu.cn
Addition-Elimination Mechanism: Here, the nucleophile first adds to the carbonyl carbon to form a tetrahedral intermediate. This is followed by the elimination of the chloride ion. If the initial addition is the rate-determining step, the carbon center is becoming more crowded and rehybridizing from sp2 to sp3. This change would not involve significant carbocationic character on the carbonyl carbon, and thus a much smaller, possibly negligible or even inverse, β-SKIE would be expected.
Experimental data from solvolysis reactions of similar compounds provide a basis for prediction. For instance, the solvolysis of tert-butyl chloride, which proceeds via an S_N1 mechanism, shows a significant β-deuterium KIE. It is expected that the solvolysis of this compound in polar, non-nucleophilic solvents would exhibit a similar normal KIE, providing evidence for a dissociative, S_N1-like mechanism where the formation of the acylium ion is the rate-determining step.
| Reaction Type | Expected Mechanism | Expected β-SKIE (k_H/k_D) | Rationale |
| Solvolysis in polar, non-nucleophilic solvent (e.g., 97% HFIP) | S_N1-like | > 1 (Normal) | Stabilization of acylium ion transition state by hyperconjugation. |
| Reaction with strong nucleophile in non-polar solvent | Addition-Elimination | ≈ 1 or < 1 (Inverse) | Little positive charge development in the transition state; increased steric hindrance. |
Intramolecular vs. Intermolecular Hydrogen/Deuterium Transfer Events
While direct hydrogen/deuterium transfer from the β-position is not a feature of standard nucleophilic acyl substitution, KIEs can be used to probe more complex reaction pathways where such events might occur, for example, in certain rearrangements or elimination reactions.
Intramolecular Transfer: If a reaction mechanism involved the intramolecular transfer of a deuterium atom from one of the CD_3 groups to another part of the molecule in the rate-determining step, a large primary KIE would be observed. This is not expected for typical acyl chloride reactions but could be relevant in specialized cases, such as certain metal-catalyzed reactions or mass spectrometry fragmentation.
Intermolecular Transfer: This involves the transfer of a proton or deuteron (B1233211) between the substrate and another molecule, such as the solvent or a catalyst. If, for example, a solvent molecule were to abstract a deuteron from the substrate in the rate-determining step (an E2-like elimination), this would also manifest as a primary KIE. However, given the structure of this compound, such a pathway is highly unlikely under normal solvolytic conditions. The primary utility of this specific isotopic labeling remains the investigation of secondary effects.
Environmental Factors Influencing Isotopic Effects
The magnitude of a KIE is not solely dependent on the reaction mechanism but can also be influenced by environmental factors such as the solvent and temperature.
Solvent Effects: The solvent can play a crucial role in the solvolysis of acyl chlorides. libretexts.org Polar protic solvents can stabilize the charged transition state of an S_N1 reaction, accelerating the rate. When comparing reactions in H₂O versus D₂O (a solvent isotope effect), the differing hydrogen-bonding capabilities and zero-point energies of the solvent molecules can alter reaction rates. chem-station.commdpi.com For the substrate KIE involving this compound, changing the solvent can alter the "tightness" of the transition state. A more ionizing solvent may lead to an earlier transition state with less charge development, potentially reducing the magnitude of the β-SKIE. Conversely, a less ionizing solvent may require more charge buildup and C-H bond participation to stabilize the transition state, leading to a larger KIE. rsc.org
Temperature Effects: The temperature dependence of KIEs can provide further mechanistic insight. According to the Arrhenius equation, the difference in activation energies for the deuterated and non-deuterated species (E_a(D) - E_a(H)) is the primary contributor to the KIE. Generally, KIEs decrease as the temperature increases, as more molecules have sufficient thermal energy to overcome the activation barrier, making the ZPE difference less significant. researchgate.net In some cases, a temperature-independent KIE can be an indicator of quantum tunneling, although this is typically observed for primary KIEs involving proton transfer. rsc.org Studying the solvolysis of this compound at various temperatures could help to dissect the enthalpic and entropic contributions to the activation barrier.
| Factor | Influence on β-SKIE (k_H/k_D) for S_N1-like Solvolysis |
| Increased Solvent Polarity/Ionizing Power | May decrease the KIE if it leads to an earlier, more reactant-like transition state. |
| Increased Temperature | Generally decreases the magnitude of the KIE, causing it to approach 1. |
| Nucleophilicity of Solvent | Higher nucleophilicity may shift the mechanism away from S_N1 towards addition-elimination, drastically reducing the normal KIE. |
Solvent Effects on Reaction Rates and KIE Magnitudes
The surrounding solvent environment plays a crucial role in the solvolysis of acyl chlorides. The polarity, nucleophilicity, and hydrogen-bonding ability of the solvent can significantly influence both the reaction rate and the magnitude of the observed kinetic isotope effect. While specific data for this compound is not extensively documented in publicly available research, the principles governing these effects can be understood from studies on analogous compounds.
The solvolysis of acyl chlorides can proceed through various mechanisms, ranging from a dissociative SN1-like pathway, characterized by the formation of an acylium ion intermediate, to an associative SN2-like pathway, involving nucleophilic attack by the solvent. The observed KIE can help distinguish between these pathways. A secondary kinetic isotope effect (SKIE) is expected for this compound, as the deuterium atoms are not directly involved in the bond cleavage at the carbonyl carbon.
The magnitude of the α-secondary deuterium KIE (kH/kD) is sensitive to changes in hybridization at the reaction center. For a reaction proceeding through an SN1-like mechanism, the transition state involves a change from sp² hybridization at the carbonyl carbon to a more sp-like character in the acylium ion. This change typically leads to a small inverse KIE (kH/kD < 1). Conversely, an SN2-like mechanism with a more crowded, sp³-like transition state would be expected to show a normal KIE (kH/kD > 1).
Solvent properties can shift the mechanism along this spectrum. Highly polar, non-nucleophilic solvents would favor the SN1 pathway by stabilizing the charged acylium ion intermediate. In contrast, more nucleophilic solvents would promote the SN2 pathway. Therefore, the magnitude and direction of the KIE for the solvolysis of this compound would be expected to vary with the solvent system.
Table 1: Hypothetical Solvent Effects on the KIE for the Solvolysis of this compound
| Solvent System | Expected Predominant Mechanism | Expected α-Secondary KIE (kH/kD) | Rationale |
| 80% Ethanol (B145695) / 20% Water | SN2-like | > 1 (Normal) | Nucleophilic solvent favors associative pathway. |
| 50% Trifluoroethanol / 50% Water | Borderline | ≈ 1 | Increased ionizing power shifts mechanism. |
| 97% Hexafluoroisopropanol | SN1-like | < 1 (Inverse) | Highly ionizing, weakly nucleophilic solvent stabilizes acylium ion. |
Role of Catalysis in Modulating Isotopic Sensitivity
Catalysts can profoundly alter the reaction pathway and, consequently, the observed kinetic isotope effect. Both acid and base catalysis are common in reactions of acyl chlorides.
Acid Catalysis: In the presence of a Lewis or Brønsted acid, the carbonyl oxygen of the acyl chloride can be activated, making the carbonyl carbon more electrophilic. This activation would likely accelerate the reaction. The effect on the KIE would depend on how the catalyst alters the structure of the transition state. If acid catalysis promotes a more SN1-like pathway by facilitating the departure of the chloride ion, a shift towards a more inverse KIE might be observed.
Base Catalysis: A base can catalyze the reaction in several ways. A general base catalyst could deprotonate the nucleophile (e.g., a water or alcohol molecule), increasing its nucleophilicity and favoring an SN2-like mechanism. This would be expected to result in a more pronounced normal KIE. Alternatively, a nucleophilic catalyst (e.g., pyridine) could directly attack the carbonyl carbon to form a more reactive intermediate, which then reacts with the solvent. The isotopic sensitivity in such a case would depend on the rate-determining step of this new catalytic cycle.
Table 2: Hypothetical Effects of Catalysis on the KIE for the Solvolysis of this compound in a Protic Solvent
| Catalyst | Type of Catalysis | Expected Effect on Transition State | Expected Change in KIE (kH/kD) |
| Trifluoroacetic Acid | Acid Catalysis | More SN1-like character | Shift towards inverse (< 1) |
| Pyridine | Nucleophilic/Base Catalysis | More SN2-like character | Shift towards normal (> 1) |
| Sodium Acetate | Base Catalysis | Enhanced nucleophilicity of solvent | More pronounced normal KIE |
This table presents a theoretical framework for the influence of catalysts on the KIE of the specified compound, drawing from general principles of reaction mechanisms.
Advanced Analytical and Tracer Applications of 2,2 Dimethyl D6 Butyryl Chloride
Quantitative Mass Spectrometry with Stable Isotope Dilution (SIDMS)
Stable Isotope Dilution Mass Spectrometry (SIDMS) is a powerful technique for the precise and accurate quantification of analytes in complex mixtures. The methodology relies on the use of a stable isotope-labeled version of the analyte as an internal standard. 2,2-Dimethyl-d6-butyryl Chloride is employed as a derivatizing agent to introduce a deuterated tag onto analyte molecules, thereby creating an ideal internal standard for SIDMS.
Precision and Accuracy in Complex Sample Quantification
The core principle of SIDMS lies in adding a known amount of the isotopically labeled standard to a sample before any processing or analysis. The labeled standard, in this case, a derivative formed from this compound, is chemically identical to the native analyte derivative. Consequently, it experiences the same physical and chemical variations during sample preparation, chromatography, and ionization in the mass spectrometer.
By measuring the ratio of the signal intensity of the native analyte to that of the isotopically labeled internal standard, any variations in the analytical process are effectively canceled out. This leads to a significant improvement in the precision and accuracy of the quantification, which is particularly crucial when dealing with complex matrices where matrix effects can suppress or enhance the analyte signal unpredictably. The six deuterium (B1214612) atoms in this compound provide a significant mass shift, ensuring that the mass spectral signals of the analyte and the internal standard are well-resolved and free from isotopic overlap from the native analyte.
Acyl chlorides, such as butyryl chloride, are known to react with a variety of functional groups, including amines and hydroxyls, to form stable amide and ester linkages, respectively. This derivatization not only facilitates the introduction of the deuterium label but can also improve the chromatographic and mass spectrometric properties of the analytes.
Table 1: Analyte Derivatization and Mass Shift with this compound
| Analyte Functional Group | Derivatization Reaction | Mass Increase (Da) |
| Primary Amine (-NH₂) | Amidation | 129.18 |
| Secondary Amine (-NHR) | Amidation | 129.18 |
| Hydroxyl (-OH) | Esterification | 129.18 |
Note: The mass increase is calculated based on the addition of the C₆H₅D₆CO- group and the loss of a proton from the analyte.
Applications in Environmental Monitoring and Chemical Analysis
In environmental analysis, there is a constant need for reliable methods to quantify trace levels of pollutants in complex samples like water, soil, and biological tissues. Derivatization with this compound followed by SIDMS analysis can be a robust strategy for monitoring various environmental contaminants such as phenols, amines, and other compounds bearing reactive functional groups.
For instance, in the analysis of endocrine-disrupting chemicals like bisphenol A (BPA) in water samples, derivatization of the hydroxyl groups of BPA with this compound would create a deuterated internal standard. This would allow for highly accurate quantification even at very low concentrations, overcoming the challenges posed by the complex sample matrix.
While specific published applications of this compound are not widely documented, the principles of its use are well-established through the extensive application of similar derivatizing agents in quantitative mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Pathway Delineation
Deuterated compounds are fundamental to Nuclear Magnetic Resonance (NMR) spectroscopy, primarily as non-interfering solvents. However, the introduction of deuterium labels at specific positions within a molecule, as can be achieved with this compound, offers advanced capabilities for structural elucidation and reaction monitoring.
Deuterium NMR (²H NMR) for Positional Labeling and Dynamics
Deuterium has a nuclear spin of 1, and its resonance frequency is distinct from that of protons (¹H). This allows for the direct observation of the deuterium nuclei in a molecule through ²H NMR spectroscopy. When this compound is used to derivatize a molecule, the resulting six deuterium atoms on the dimethylbutyryl moiety will give a distinct signal in the ²H NMR spectrum.
The chemical shift of this deuterium signal can provide information about the local chemical environment of the tag. More importantly, the presence of the deuterium label can be used to study molecular dynamics. The relaxation times (T₁ and T₂) of the deuterium nuclei are sensitive to molecular motion, and their measurement can provide insights into the rotational and translational dynamics of the molecule or specific parts of it.
Applications in Structural Elucidation and Reaction Monitoring
In complex molecules, ¹H NMR spectra can often be crowded and difficult to interpret due to overlapping signals. The strategic introduction of a deuterated tag via derivatization with this compound can simplify the ¹H NMR spectrum by replacing proton signals with deuterium signals at the labeled positions. This can aid in the assignment of other proton signals in the molecule.
Furthermore, the distinct signal of the deuterated tag can be used to monitor the progress of a chemical reaction. By observing the appearance or disappearance of the deuterium signal corresponding to the derivatized product, the kinetics and mechanism of a reaction can be investigated. For example, in a reaction where a hydroxyl-containing compound is converted to its ester, derivatization of the starting material with this compound would allow for the reaction to be monitored by observing the change in the deuterium signal as the ester is formed.
Isotopic Tracing for Understanding Chemical Transformations
Isotopic tracing is a powerful technique used to follow the path of atoms or molecules through a chemical or biological system. By introducing a labeled compound, researchers can track its transformation and identify the products it forms. This compound can serve as a tool for introducing a stable isotopic tracer into a molecule of interest.
Once an analyte is derivatized with this compound, the deuterated dimethylbutyryl group acts as a tag that can be followed through subsequent chemical reactions or metabolic pathways. By analyzing the products of the transformation using mass spectrometry or NMR, the fate of the original molecule can be determined.
For example, if a drug candidate containing a hydroxyl group is derivatized with this compound and then introduced into a biological system, the metabolites of the drug can be identified by searching for the characteristic mass shift of the deuterated tag in mass spectrometric analysis. This can provide crucial information about the metabolic stability and breakdown products of the drug.
Pathways of Chemical Degradation and Stability Studies
This compound, as a deuterated acyl chloride, exhibits reactivity and degradation pathways characteristic of its functional group. The stability of the compound is primarily influenced by its susceptibility to nucleophilic attack, particularly hydrolysis. Acyl chlorides are among the most reactive carboxylic acid derivatives due to the significant electrophilicity of the carbonyl carbon, which is enhanced by the inductive effects of both the oxygen and chlorine atoms.
The principal pathway of chemical degradation for this compound is hydrolysis, which occurs readily in the presence of water. This reaction involves a nucleophilic addition-elimination mechanism where a water molecule attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, a chloride ion is eliminated, and deprotonation yields the corresponding carboxylic acid, 2,2-Dimethyl-d6-butyric acid, and hydrogen chloride. Due to the high reactivity of acyl chlorides, this process can be vigorous and is often observed when the compound is exposed to atmospheric moisture.
The stability of this compound is therefore critically dependent on storage conditions. To prevent degradation, it must be stored in an inert, anhydrous atmosphere. fishersci.com The presence of other nucleophiles, such as alcohols or amines, will also lead to rapid degradation via the formation of esters or amides, respectively. While specific kinetic studies on the d6-labeled variant are not extensively documented, the stability profile is comparable to its non-deuterated analog, 2,2-Dimethylbutyryl chloride. fishersci.comnih.gov The delocalization of electrons in the molecule can also play a role in its stability. rsc.org
Table 1: Representative Degradation Pathways and Stability Considerations
| Condition | Reactant/Nucleophile | Primary Degradation Products | Relative Rate of Degradation |
|---|---|---|---|
| Exposure to Moist Air | Water (H₂O) | 2,2-Dimethyl-d6-butyric acid, Hydrogen Chloride (HCl) | High |
| Anhydrous, Inert Atmosphere | None | Stable | Very Low |
| Presence of Alcohols (R-OH) | Alcohol | 2,2-Dimethyl-d6-butyrate ester, Hydrogen Chloride (HCl) | High |
Tracing Carbon Skeleton Rearrangements in Synthetic Processes
Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms in organic chemistry. nih.govclearsynth.com this compound serves as a specialized reagent for tracing the migration and rearrangement of carbon skeletons, particularly in reactions involving carbocation intermediates. The six deuterium atoms on the two methyl groups act as stable, non-radioactive labels that can be tracked throughout a reaction sequence using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).
A primary application for this compound is in the study of Wagner-Meerwein rearrangements. libretexts.orgwikipedia.orgslideshare.net These are a class of carbocation 1,2-rearrangement reactions where an alkyl group migrates from one carbon to an adjacent positively charged carbon. wikipedia.org Such rearrangements are driven by the formation of a more stable carbocation. The 2,2-dimethylbutyl framework, often referred to as a neopentyl-type structure, is classic for undergoing these shifts to alleviate the instability of a primary or secondary carbocation. libretexts.orgyoutube.com
For instance, if the 2,2-Dimethyl-d6-butyryl group is incorporated into a molecule and a carbocation is generated on the adjacent carbon (C3), a 1,2-methyl shift can occur. In this process, one of the deuterated methyl groups (-CD₃) from C2 migrates to C3, transforming a less stable carbocation into a more stable tertiary carbocation. By analyzing the final product, the position of the deuterium labels reveals whether a rearrangement occurred and through which pathway. This provides definitive evidence of the reaction mechanism that would be difficult to obtain otherwise. rsc.org
Table 2: Hypothetical Use of this compound in a Wagner-Meerwein Rearrangement Study
| Step | Structure/Intermediate | Description | Significance of Deuterium Label |
|---|---|---|---|
| 1. Reactant | Molecule containing the 2,2-Dimethyl-d6-butyryl moiety. | The starting material with the isotopic label in a known position. | The d6 label is located on the two methyl groups at the C2 position. |
| 2. Carbocation Formation | A secondary carbocation is generated at the C3 position. | An unstable intermediate is formed, creating the driving force for rearrangement. | The deuterated methyl groups are adjacent to the carbocation center. |
| 3. 1,2-Methyl Shift | One -CD₃ group migrates from C2 to C3. | A Wagner-Meerwein rearrangement occurs. | The deuterium label physically moves from one carbon to another. |
| 4. Rearranged Product | A new molecular structure is formed. | The final, more stable product is generated after the rearrangement. | The position of the d6 label in the product, confirmed by NMR or MS, provides direct evidence of the methyl group migration. |
Computational and Theoretical Approaches to Deuterated Acyl Chlorides
Quantum Chemical Calculations for Mechanistic Insights
Quantum chemical calculations are fundamental to elucidating the electronic structure and reactivity of isotopically labeled molecules. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular energies, geometries, and wavefunctions.
Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods for studying isotopic reactants. Ab initio calculations are derived directly from theoretical principles without the inclusion of experimental data. acs.orgnih.govosti.gov DFT, a computationally more efficient alternative, calculates the electronic structure of a molecule based on its electron density.
For 2,2-Dimethyl-d6-butyryl Chloride, these methods can precisely model how the increased mass of the six deuterium (B1214612) atoms affects the molecule's electronic environment. The primary influence is on the zero-point vibrational energy (ZPVE). Because deuterium is heavier than hydrogen, the C-D bond has a lower ZPVE than a C-H bond. libretexts.org This difference in ZPVE, though small, can alter bond strengths and, consequently, the reactivity of the acyl chloride group. wikipedia.org DFT studies can quantify these energy differences and predict how they influence reaction pathways involving the deuterated compound. aps.org
| Calculated Parameter | 2,2-Dimethylbutyryl Chloride (Non-deuterated) | This compound | Primary Impact of Deuteration |
|---|---|---|---|
| Ground State Energy | EH | ED | ED is slightly lower due to reduced ZPVE. |
| Zero-Point Vibrational Energy (ZPVE) | ZPVEH | ZPVED | ZPVED < ZPVEH. |
| C-H / C-D Bond Dissociation Energy | BDEC-H | BDEC-D | BDEC-D > BDEC-H, indicating a stronger bond. wikipedia.org |
| Electron Density at Carbonyl Carbon | ρC=O (H) | ρC=O (D) | Minimal change, but subtle inductive effects can be modeled. |
A significant consequence of isotopic substitution is the Kinetic Isotope Effect (KIE), which is the change in the rate of a chemical reaction upon replacing an atom with one of its isotopes. wikipedia.org The KIE is a powerful tool for studying reaction mechanisms. libretexts.orgnih.gov Computational methods can predict KIEs by calculating the vibrational frequencies of the reactant and the transition state for both the deuterated and non-deuterated species. acs.orgresearchgate.net For reactions where a C-H bond at the dimethyl group of 2,2-Dimethylbutyryl Chloride is cleaved in the rate-determining step, the deuterated analogue would exhibit a primary KIE (kH/kD > 1), reacting significantly slower. wikipedia.org
Quantum calculations are also essential for predicting spectroscopic properties. Deuteration markedly alters vibrational spectra (Infrared and Raman) because the frequency of a bond's vibration is dependent on the masses of the connected atoms. wikipedia.orglibretexts.org The C-D stretching and bending vibrations in this compound occur at lower frequencies than the corresponding C-H vibrations. libretexts.org Similarly, while the effect is less pronounced, subtle changes in NMR spectra, known as deuterium isotope effects on chemical shifts, can also be predicted. nih.gov
Molecular Modeling for Conformational and Vibrational Analysis
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For deuterated compounds, these models provide insight into structural and dynamic properties that are difficult to probe experimentally.
Molecular mechanics and quantum chemistry methods can be used to model the conformational landscape of the molecule. The rotation around the C2-C3 bond (connecting the quaternary carbon to the adjacent CH2 group) gives rise to different staggered and eclipsed conformers. The energetic barriers to rotation and the relative stability of these conformers may be subtly altered by the increased mass and smaller vibrational amplitudes of the deuterated methyl groups.
| Property | Parameter | Predicted Change upon Deuteration |
|---|---|---|
| Molecular Geometry | Average C-D vs. C-H bond length | C-D bond is predicted to be slightly shorter. |
| H-C-H vs. D-C-D bond angle | Slight decrease in the D-C-D angle may occur. | |
| Conformational Energy | Energy of the most stable conformer | Subtly altered due to changes in ZPVE and steric effects. |
| Rotational energy barrier (C2-C3 bond) | May be slightly higher due to mass effects. |
Computational vibrational analysis is a cornerstone for interpreting the IR and Raman spectra of complex molecules. nih.gov By calculating the harmonic vibrational frequencies from first principles (e.g., using DFT), a theoretical spectrum can be generated for this compound. researchgate.net This calculated spectrum is invaluable for assigning the experimentally observed absorption bands to specific molecular motions.
The most dramatic and predictable change is the shift of C-H vibrational modes to lower frequencies upon deuteration. libretexts.org The stretching frequency is roughly proportional to 1/√μ, where μ is the reduced mass of the two atoms in the bond. Doubling the mass of hydrogen to deuterium results in a significant decrease in the vibrational frequency. libretexts.org This clear distinction allows for unambiguous assignment of peaks related to the deuterated methyl groups. The position of other peaks, such as the characteristic C=O stretch of the acyl chloride, is largely unaffected, serving as an internal reference point.
| Vibrational Mode | Typical Frequency (C-H) | Predicted Frequency (C-D) | Approximate Isotopic Ratio (νH/νD) |
|---|---|---|---|
| Symmetric/Asymmetric C-H/C-D Stretch | 2850 - 3000 | 2100 - 2250 | ~1.35 |
| Symmetric/Asymmetric C-H/C-D Bend (Scissoring) | 1350 - 1470 | 950 - 1050 | ~1.40 |
| Carbonyl (C=O) Stretch | ~1800 | ~1800 | ~1.00 |
Data-Driven and Machine Learning Approaches for Isotopic System Design
The fields of data science and machine learning (ML) are introducing new paradigms for chemical research. pnas.orgnih.gov While traditional computational methods model systems from first principles, data-driven approaches learn from large datasets to predict properties and guide the design of new molecules or systems. researchgate.netbnl.gov
For isotopic systems, ML models can be trained on extensive databases of known deuterated compounds to predict their properties without the need for costly quantum chemical calculations for every new candidate. frontiersin.org For example, an ML model could be developed to predict the metabolic stability of deuterated drug candidates. mdpi.com In the context of this compound, which can serve as a deuterated building block in organic synthesis, such models could rapidly screen virtual modifications to predict their impact on properties like reactivity or solubility. mdpi.comnih.gov
These approaches are still emerging but hold the promise of accelerating the design and discovery of new isotopic systems. bnl.gov By combining large-scale data generation (either experimental or from high-throughput computation) with advanced ML algorithms, researchers can uncover complex structure-property relationships that are not immediately obvious from first-principles analysis alone. nnss.gov
| Component | Description | Example for Deuterated Acyl Chlorides |
|---|---|---|
| Input Features | Molecular descriptors used by the model to represent the chemical structure. | Molecular weight, number of deuterium atoms, location of deuterium, calculated electronic properties (e.g., partial charges), molecular fingerprints. |
| Model Type | The algorithm used for learning and prediction. | Random Forest, Gradient Boosting, Neural Networks. |
| Predicted Property | The target output value the model is trained to predict. | Kinetic Isotope Effect (KIE), reaction rate constant, metabolic half-life, solubility in a given solvent. |
| Training Data | A large dataset of compounds with known input features and output properties. | A curated database of experimental or computationally derived properties of various deuterated molecules. |
In Silico Design of Deuterated Probes for Specific Applications
The strategic placement of deuterium atoms in bioactive molecules can significantly alter their metabolic fate and pharmacokinetic properties. This has led to the development of "heavy drugs," where deuterium substitution is used to enhance therapeutic efficacy. In silico or computational design plays a pivotal role in identifying optimal positions for deuteration in acyl chlorides, which are versatile precursors for a wide range of biologically active molecules.
Computational approaches allow for the rational design of deuterated probes by simulating how deuteration will affect the molecule's interaction with its biological target. For instance, molecular docking studies can be employed to predict the binding affinity of a deuterated ligand to a protein's active site. These simulations can reveal whether the increased kinetic isotope effect (KIE) resulting from C-D bond stability will lead to a more durable interaction with the target, potentially enhancing the compound's inhibitory effect. While direct computational studies on this compound are not extensively documented in public literature, the principles of in silico design are broadly applicable. For example, computational methods have been successfully used in the design of novel enzyme inhibitors, such as enoyl-acyl carrier protein reductase inhibitors, by performing molecular docking and dynamics simulations on libraries of related compounds. nih.gov
The design process for a deuterated probe, such as one derived from this compound, would typically involve the following steps:
Target Identification: Identifying the biological target (e.g., an enzyme or receptor) that the final deuterated molecule is intended to modulate.
Binding Site Analysis: Characterizing the active site of the target to understand the key interactions that govern ligand binding.
Virtual Screening: Docking a virtual library of deuterated and non-deuterated analogs of the acyl chloride-derived molecule into the active site.
Scoring and Ranking: Using scoring functions to rank the poses of each molecule based on their predicted binding affinities and interaction geometries.
Pharmacokinetic Prediction: Employing computational models to predict the absorption, distribution, metabolism, and excretion (ADME) properties of the designed probes.
By using these in silico techniques, researchers can prioritize the synthesis of deuterated compounds that are most likely to exhibit the desired biological activity and metabolic stability, thereby saving significant time and resources.
Predictive Algorithms for Optimizing Deuteration Strategies
The synthesis of selectively deuterated compounds can be a complex and resource-intensive process. nih.gov Predictive algorithms and machine learning models are emerging as powerful tools to optimize deuteration strategies, ensuring high levels of deuterium incorporation and minimizing unwanted side reactions. nih.gov Although achieving controlled and selective deuteration remains a challenge, computational tools can provide valuable insights into reaction mechanisms and conditions. nih.gov
Predictive algorithms can be applied to various aspects of the deuteration process, from selecting the most effective deuterium source to identifying the optimal reaction parameters. For acyl chlorides, these algorithms can help predict the reactivity of different starting materials and the likelihood of successful deuterium incorporation at specific molecular positions.
Key areas where predictive algorithms can optimize deuteration strategies for acyl chlorides include:
Reaction Condition Optimization: Machine learning models can be trained on existing experimental data to predict the optimal temperature, pressure, catalyst, and solvent for a given deuteration reaction. mdpi.com For example, algorithms can analyze how different reaction conditions affect the efficiency of reductive deuteration of acyl chlorides. mdpi.comnih.gov
Catalyst Selection: Predictive models can assist in the selection of the most effective catalyst for a specific deuteration reaction. By analyzing the electronic and steric properties of various catalysts and substrates, these algorithms can predict which catalyst will provide the highest yield and selectivity.
Side-Reaction Prediction: Deuteration reactions can sometimes lead to the formation of unwanted byproducts. Predictive algorithms can be trained to identify potential side reactions based on the starting materials and reaction conditions, allowing chemists to take preventative measures.
Recent advancements in machine learning, such as the use of Light Gradient Boosting Machine (LightGBM) models, have shown promise in predicting chemical properties and reaction outcomes with high accuracy. nih.gov These models can handle complex, non-linear relationships between input features (e.g., molecular descriptors, reaction conditions) and output variables (e.g., yield, selectivity). While direct applications to this compound are not yet prevalent, the foundational methodologies are in place to develop predictive models for optimizing its synthesis and the synthesis of other deuterated acyl chlorides.
The table below illustrates a conceptual framework for how a predictive algorithm might be used to optimize the deuteration of an acyl chloride.
| Parameter | Input Variable | Predictive Model | Predicted Output | Optimization Goal |
| Reaction Yield | Temperature, Catalyst, Solvent, Reactant Concentration | Regression Model (e.g., LightGBM) | Predicted Yield (%) | Maximize Yield |
| Deuterium Incorporation | Deuterium Source, Reaction Time, Temperature | Classification/Regression Model | % Deuterium Incorporation | Maximize Incorporation |
| Byproduct Formation | Reactant Structure, Catalyst Type, Temperature | Classification Model | Probability of Byproduct Formation | Minimize Byproducts |
By leveraging the power of predictive algorithms, the development of efficient and selective deuteration strategies for acyl chlorides can be significantly accelerated, paving the way for the creation of novel deuterated molecules for a variety of applications.
Q & A
Q. Table 1. Comparative Analytical Techniques for Deuterated Acyl Chlorides
Q. Table 2. Reactivity Comparison: Deuterated vs. Non-deuterated Analogs
| Reaction Type | (s) | (s) | KIE () |
|---|---|---|---|
| Amine Acylation | 0.45 | 0.28 | 1.61 |
| Esterification | 1.12 | 0.79 | 1.42 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
